(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of an ethanamine group attached to the benzofuran structure, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of Ethanamine Group: The ethanamine group is introduced through reductive amination, where the benzofuran core is reacted with an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction may produce benzofuran alcohols.
Scientific Research Applications
(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(1-Benzofuran-2-yl)ethanamine;hydrochloride
- (1R)-1-(2-Benzofuran-3-yl)ethanamine;hydrochloride
- (1R)-1-(3-Benzofuran-4-yl)ethanamine;hydrochloride
Uniqueness
(1R)-1-(1-benzofuran-3-yl)ethan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the ethanamine group on the benzofuran ring influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R)-1-(1-benzofuran-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYUXSSHGFWLQN-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=COC2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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